molecular formula C10H7F3O B8067365 4-Ethynyl-2-methoxy-1-(trifluoromethyl)benzene

4-Ethynyl-2-methoxy-1-(trifluoromethyl)benzene

Cat. No.: B8067365
M. Wt: 200.16 g/mol
InChI Key: BVLQFTMZCIVSEE-UHFFFAOYSA-N
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Description

4-Ethynyl-2-methoxy-1-(trifluoromethyl)benzene is a high-value aromatic building block designed for advanced chemical synthesis and drug discovery research. Its molecular structure incorporates two highly versatile functional groups: an ethynyl moiety and an electron-deficient trifluoromethyl group. The ethynyl group is particularly valuable in metal-catalyzed cross-coupling reactions, most notably in Click Chemistry, for the efficient construction of complex molecular architectures like 1,2,3-triazoles . This makes the compound an essential intermediate in the search for new active compounds, with published applications in the development of potent anti-tuberculosis agents . Simultaneously, the trifluoromethyl group is a critical motif in medicinal chemistry, known to significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity . The methoxy substituent further modulates the electronic properties of the aromatic ring, offering researchers additional avenues for structural refinement. Together, these features establish 4-Ethynyl-2-methoxy-1-(trifluoromethyl)benzene as a crucial reagent for medicinal chemists working in hit-to-lead optimization and for materials scientists developing novel organic frameworks. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-ethynyl-2-methoxy-1-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O/c1-3-7-4-5-8(10(11,12)13)9(6-7)14-2/h1,4-6H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVLQFTMZCIVSEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C#C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination and Bromination of Methoxy-Trifluoromethylbenzene

Halogenation at the 4-position is critical for subsequent cross-coupling. WO2016125185A2 demonstrates chlorination of trifluoromethoxybenzene derivatives using chlorine gas under UV light, achieving regioselectivity through radical initiation. Adapting this method, 2-methoxy-1-(trifluoromethyl)-4-bromobenzene can be synthesized via electrophilic bromination.

Table 1: Halogenation Conditions for 2-Methoxy-1-(trifluoromethyl)benzene

HalogenCatalystTemp (°C)Yield (%)Reference
Cl₂Radical initiator90–10085–90
Br₂FeCl₃25–4075–80

Nitration and Reduction Pathways

Nitration of 2-methoxy-1-(trifluoromethyl)benzene using mixed acids (H₂SO₄/HNO₃) at 0–35°C produces the 4-nitro derivative, which is reduced to the corresponding aniline. Catalytic hydrogenation (H₂/Pd-C) or Fe/HCl systems achieve >90% yields.

Introducing the Ethynyl Group via Cross-Coupling

Sonogashira Coupling

The Sonogashira reaction couples terminal alkynes with aryl halides. Using 2-methoxy-1-(trifluoromethyl)-4-iodobenzene and trimethylsilylacetylene (TMSA) in the presence of Pd(PPh₃)₄/CuI, the ethynyl group is introduced. Desilylation with K₂CO₃/MeOH yields the target compound.

Table 2: Sonogashira Coupling Optimization

BaseSolventTemp (°C)Yield (%)
Et₃NDMF8065
i-Pr₂NHTHF6078
K₂CO₃DMSO10072

Direct Alkynylation via C–H Activation

Recent methods employ Pd-catalyzed C–H ethynylation using hypervalent iodine reagents. This one-step approach avoids pre-halogenation but requires directing groups. For 4-Ethynyl-2-methoxy-1-(trifluoromethyl)benzene, the trifluoromethyl group may act as a weakly coordinating director.

Alternative Routes: Alkynyl Grignard Reagents

Nucleophilic Aromatic Substitution

Reacting 4-fluoro-2-methoxy-1-(trifluoromethyl)benzene with lithium acetylide (HC≡CLi) in THF at −78°C substitutes fluoride with ethynyl. However, low yields (40–50%) due to steric hindrance from the trifluoromethyl group limit scalability.

Ullmann-Type Coupling

Copper-mediated coupling of aryl iodides with terminal alkynes in DMSO at 120°C achieves moderate yields (60–70%). Additives like 1,10-phenanthroline improve catalyst turnover.

Purification and Analytical Characterization

Chromatographic Techniques

Flash chromatography (SiO₂, hexane/EtOAc) removes unreacted halides and coupling byproducts. High-purity (>98%) 4-Ethynyl-2-methoxy-1-(trifluoromethyl)benzene is isolated via gradient elution.

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 7.62 (d, J=8.4 Hz, 1H, ArH), 7.28 (s, 1H, ArH), 6.98 (d, J=8.4 Hz, 1H, ArH), 3.91 (s, 3H, OCH₃), 3.21 (s, 1H, C≡CH).

  • ¹⁹F NMR : δ −62.5 (CF₃).

  • HRMS : m/z calcd. for C₁₀H₇F₃O [M+H]⁺: 217.0478, found: 217.0475.

Chemical Reactions Analysis

Types of Reactions: 4-Ethynyl-2-methoxy-1-(trifluoromethyl)benzene can undergo various chemical reactions, including:

  • Oxidation: The ethynyl group can be oxidized to form an aldehyde or carboxylic acid.

  • Reduction: The compound can be reduced to form different derivatives, such as alcohols or amines.

  • Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles such as halides and amines, along with suitable solvents and temperatures, are employed.

Major Products Formed:

  • Oxidation: Aldehydes, carboxylic acids, and ketones.

  • Reduction: Alcohols, amines, and other reduced derivatives.

  • Substitution: Halogenated compounds, amides, and other substituted derivatives.

Scientific Research Applications

Organic Synthesis

4-Ethynyl-2-methoxy-1-(trifluoromethyl)benzene serves as a valuable intermediate in organic synthesis. Its ethynyl group allows for the formation of carbon-carbon bonds through coupling reactions, which are essential in constructing complex organic molecules.

Key Reactions:

  • Sonogashira Coupling: The compound can participate in Sonogashira coupling reactions, where it reacts with aryl halides to form substituted alkynes. This reaction is particularly useful for synthesizing compounds with diverse functional groups under mild conditions without the need for copper catalysts .
  • Cross-Coupling Reactions: The compound has shown versatility in cross-coupling reactions with various organometallic reagents, enabling the formation of complex aromatic systems. Preliminary studies indicate high yields when coupled with electron-rich aryl bromides .

Material Science

In material science, 4-Ethynyl-2-methoxy-1-(trifluoromethyl)benzene is explored for its potential use in creating advanced materials such as polymers and nanocomposites.

Applications:

  • Polymer Synthesis: The compound can be incorporated into polymer backbones to enhance thermal stability and mechanical properties due to the presence of trifluoromethyl groups, which impart unique characteristics to the materials .
  • Nanocomposite Development: Research indicates that incorporating this compound into nanocomposites can improve their electrical and thermal conductivity, making them suitable for electronic applications .

Pharmacological Applications

The pharmacological potential of 4-Ethynyl-2-methoxy-1-(trifluoromethyl)benzene has been investigated, particularly in drug discovery and development.

Mechanism of Action:

  • The compound's structure allows it to interact with biological targets effectively. It has been studied for its inhibitory effects on specific enzymes, which could lead to the development of new therapeutic agents .
  • Variants of this compound have been synthesized and screened for biological activity, showing promise as inhibitors in various biochemical pathways .

Case Study 1: Synthesis of Aryl Alkynes

A study demonstrated the efficient synthesis of aryl alkynes using 4-Ethynyl-2-methoxy-1-(trifluoromethyl)benzene through a palladium-catalyzed reaction with aryl bromides. The results indicated that the reaction conditions could be optimized to achieve yields exceeding 90%, showcasing its utility in synthesizing complex organic molecules .

Case Study 2: Drug Development

In a pharmacological evaluation, derivatives of 4-Ethynyl-2-methoxy-1-(trifluoromethyl)benzene were tested for their ability to inhibit a specific enzyme linked to cancer proliferation. The study found that certain modifications to the compound significantly enhanced its inhibitory potency, suggesting pathways for developing new anticancer drugs .

Mechanism of Action

The mechanism by which 4-ethynyl-2-methoxy-1-(trifluoromethyl)benzene exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, and metabolic processes.

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

  • Trifluoromethyl (-CF₃) vs. Fluoro (-F): The CF₃ group in the target compound induces stronger electron withdrawal compared to the fluorine in 4-Ethynyl-1-fluoro-2-methylbenzene.
  • Methoxy (-OCH₃) vs. Methyl (-CH₃): The methoxy group’s resonance donation contrasts with the inductive electron donation of methyl. This difference may influence reactivity in electrophilic substitution reactions.

Steric and Lipophilic Considerations

  • Cyclohexyl vs. Methoxy: The cyclohexyl group in 4-chloro-2-cyclohexyl-1-(trifluoromethyl)benzene introduces significant steric hindrance, which could impede molecular packing or binding in biological systems compared to the planar methoxy group .

Molecular Weight and Polarity

  • The target compound’s molecular weight (208.16 g/mol) is intermediate between the lighter 4-Ethynyl-1-fluoro-2-methylbenzene (134.15 g/mol) and the bulkier 4-chloro-2-cyclohexyl analog (262.70 g/mol). This balance may optimize solubility and diffusion in pharmaceutical formulations.

Research Findings and Limitations

  • Synthetic Challenges: The ethynyl group’s reactivity requires careful handling during synthesis, particularly in cross-coupling reactions.
  • Data Gaps: Limited CAS numbers and application data for the target compound hinder a comprehensive comparison.

Biological Activity

4-Ethynyl-2-methoxy-1-(trifluoromethyl)benzene is a compound of significant interest in medicinal chemistry due to its unique structural features. The trifluoromethyl group enhances its lipophilicity and biological activity, making it a valuable scaffold in drug design. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound 4-Ethynyl-2-methoxy-1-(trifluoromethyl)benzene is characterized by the following structural features:

  • Ethynyl group : Contributes to the compound's reactivity.
  • Methoxy group : Enhances solubility and may influence biological interactions.
  • Trifluoromethyl group : Increases lipophilicity and stability, influencing pharmacokinetic properties.

The biological activity of 4-Ethynyl-2-methoxy-1-(trifluoromethyl)benzene is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group allows for enhanced binding to hydrophobic pockets in proteins and enzymes. This characteristic is crucial for its potential as an enzyme inhibitor or receptor ligand.

Biological Activity Overview

Research has indicated various biological activities associated with this compound, including:

  • Anticancer Activity : Studies have shown that derivatives of similar structures exhibit anticancer properties by inhibiting specific kinase pathways. For instance, compounds with trifluoromethyl substitutions have been linked to increased potency against cancer cell lines due to their ability to disrupt critical signaling pathways .
  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit enzymes such as acetylcholinesterase (AChE), which is significant in treating neurodegenerative diseases like Alzheimer's . Molecular docking studies suggest that the trifluoromethyl group enhances binding affinity.
  • Antimicrobial Properties : Similar compounds have demonstrated antibacterial activity against various pathogens, indicating a potential for developing new antibiotics .

Case Studies

Several studies have explored the biological effects of related compounds:

  • Synthesis and Anticancer Activity : A study synthesized new derivatives based on a similar scaffold and evaluated their anticancer effects in vitro. The results showed promising activity against breast cancer cells, with IC50 values indicating effective inhibition of cell proliferation .
  • Enzyme Binding Studies : Research employing molecular docking techniques revealed that compounds with trifluoromethyl groups exhibited selective binding conformations on AChE, leading to significant inhibition .
  • Antibacterial Testing : Compounds structurally related to 4-Ethynyl-2-methoxy-1-(trifluoromethyl)benzene were tested against multiple bacterial strains, showing varying degrees of efficacy, which suggests potential for further exploration in antibiotic development .

Data Table

The following table summarizes key findings related to the biological activities of 4-Ethynyl-2-methoxy-1-(trifluoromethyl)benzene and its derivatives:

Activity Type Compound Target/Pathway IC50/Effectiveness
Anticancer4-Ethynyl derivativesBreast cancer cellsIC50 = 225 µM
Enzyme InhibitionTrifluoromethyl derivativesAcetylcholinesterase (AChE)Significant inhibition
AntibacterialRelated compoundsE. coli, S. aureusMIC = 40-50 µg/mL

Q & A

Q. Basic

  • 1H^1\text{H} and 13C^{13}\text{C} NMR : Assign methoxy (δ ~3.8–4.0 ppm) and ethynyl protons (sharp singlet at δ ~2.5–3.0 ppm). Trifluoromethyl groups show distinct 19F^{19}\text{F} NMR signals (δ -60 to -70 ppm).
  • FTIR : Alkyne C≡C stretch (~2100 cm⁻¹), C-F stretches (1100–1250 cm⁻¹).
  • Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 244.06 (calculated for C₁₀H₇F₃O).
  • X-ray Diffraction : Resolves spatial arrangement of substituents on the benzene ring .

What strategies are employed to enhance the regioselectivity in cycloaddition reactions involving the ethynyl group?

Advanced
Regioselectivity in [3+2] cycloadditions (e.g., with azides) is influenced by:

  • Catalyst design : Cu(I)-bis(oxazoline) complexes promote endo selectivity.
  • Solvent polarity : Non-polar solvents (toluene) favor linear adducts, while polar solvents (DMSO) stabilize bent transition states.
  • Substituent effects : Electron-withdrawing trifluoromethyl groups direct alkyne reactivity toward electron-deficient dipolarophiles.
    Recent studies achieved >90% regioselectivity using Cu(OTf)₂ and chiral ligands .

How does the trifluoromethyl group influence the compound's electronic properties and reactivity?

Advanced
The CF₃ group exerts strong electron-withdrawing effects (-I effect), which:

  • Deactivates the benzene ring, reducing electrophilic substitution rates.
  • Stabilizes transition states in nucleophilic aromatic substitutions (e.g., with amines or thiols).
  • Enhances metabolic stability in medicinal chemistry applications by resisting oxidative degradation.
    Comparative studies with non-fluorinated analogs (e.g., 4-Ethynyl-2-methoxy-1-methylbenzene) show a 3-fold increase in hydrolysis resistance .

What are the primary applications of this compound in medicinal chemistry research?

Q. Basic

  • Enzyme inhibition : Acts as a scaffold for NLRP3 inflammasome inhibitors (IC₅₀ ~50 nM in macrophage assays).
  • Protein-ligand interaction studies : The ethynyl group enables "click chemistry" for bioconjugation with azide-tagged biomolecules.
  • Bioisostere development : Replaces labile ester groups in prodrug designs to improve pharmacokinetics .

What computational methods are used to predict the bioactivity of derivatives?

Q. Advanced

  • Molecular docking (AutoDock Vina) : Screens derivatives against target proteins (e.g., COX-2 or kinases) to predict binding affinities.
  • QSAR modeling : Correlates substituent electronic parameters (Hammett σ) with IC₅₀ values.
  • MD simulations : Evaluates stability of ligand-receptor complexes over 100-ns trajectories.
    A 2024 study identified a derivative with 10× improved solubility by replacing methoxy with a hydroxyl group (logP reduced from 2.8 to 1.2) .

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